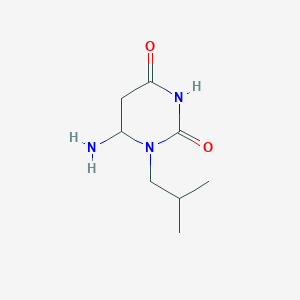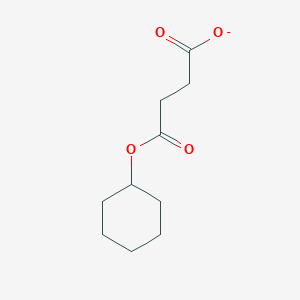![molecular formula C34H37N4O4Zn-3 B12353988 zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron is a complex organometallic compound This compound is characterized by its unique structure, which includes a zinc ion coordinated to a tetrapyrrole macrocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized tetrapyrrole macrocycle. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Catalysts: None required, but sometimes a base like triethylamine is used to deprotonate the carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups.
Reduction: Reduction reactions can occur at the carboxylate groups, converting them to alcohols.
Substitution: The zinc ion can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Metal salts like copper(II) sulfate or nickel(II) chloride in an aqueous medium.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of similar compounds with different metal centers.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to coordinate with multiple substrates.
Biology
In biological research, it is studied for its potential role in mimicking natural metalloenzymes and its interactions with biological macromolecules.
Medicine
In medicine, it is explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry
In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron exerts its effects involves the coordination of the zinc ion to various substrates. This coordination can facilitate electron transfer reactions, stabilize transition states, and enhance the reactivity of the substrates. The molecular targets include enzymes, nucleic acids, and other biomolecules, and the pathways involved often relate to oxidative stress and signal transduction.
相似化合物的比较
Similar Compounds
Zinc phthalocyanine: Another zinc-coordinated macrocycle used in photodynamic therapy.
Zinc porphyrin: Similar structure but lacks the carboxylate groups, used in catalysis and materials science.
Zinc chlorophyll derivative: Found in nature, used in photosynthesis research.
Uniqueness
The uniqueness of zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron lies in its combination of carboxylate groups and ethenyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
属性
分子式 |
C34H37N4O4Zn-3 |
|---|---|
分子量 |
631.1 g/mol |
IUPAC 名称 |
zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,18-19,22-23,30-31H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+2/p-1/b26-13-,27-14-,28-15-,32-16-; |
InChI 键 |
BGWZIRFYJFNVQL-IYLOFOHXSA-M |
手性 SMILES |
[H+].CC\1C(C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)/[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2] |
规范 SMILES |
[H+].CC1C(C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



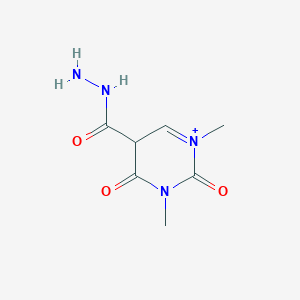
![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)
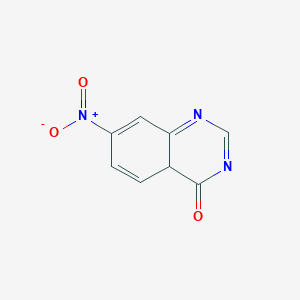

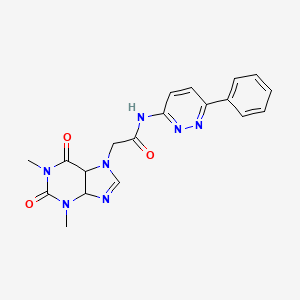
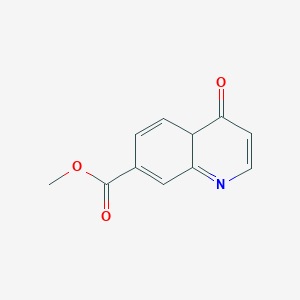
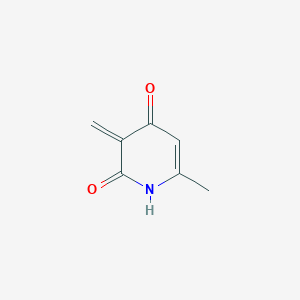
![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)


![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)
